molecular formula C12H6N4 B3048928 p-Benzenedimalononitrile CAS No. 18643-56-6

p-Benzenedimalononitrile

Cat. No.: B3048928
CAS No.: 18643-56-6
M. Wt: 206.2 g/mol
InChI Key: WASJFLRMRDGSBD-UHFFFAOYSA-N
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Description

p-Benzenedimalononitrile, also known as 2,2’-(1,4-Phenylene)dimalononitrile, is an organic compound with the molecular formula C12H6N4. It is characterized by the presence of two malononitrile groups attached to a benzene ring at the para positions. This compound is known for its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedimalononitrile typically involves the reaction of 1,4-diiodobenzene with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: p-Benzenedimalononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

    Oxidation: Formation of terephthalic acid.

    Reduction: Formation of 1,4-phenylenediamine.

    Substitution: Formation of substituted malononitrile derivatives.

Scientific Research Applications

p-Benzenedimalononitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of p-Benzenedimalononitrile involves its ability to participate in electron transfer reactions due to the presence of electron-withdrawing nitrile groups. These groups enhance the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors, leading to its observed bioactivities.

Comparison with Similar Compounds

    1,4-Benzenediacetonitrile: Similar structure but with different electronic properties.

    Tetracyanoquinodimethane: Known for its strong electron-accepting properties.

    Phenothiazine: Contains a benzene ring with different substituents, leading to distinct chemical behavior.

Uniqueness: p-Benzenedimalononitrile is unique due to the presence of two malononitrile groups at the para positions, which impart distinct electronic properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-[4-(dicyanomethyl)phenyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASJFLRMRDGSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C#N)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295735
Record name p-Benzenedimalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18643-56-6
Record name p-Benzenedimalononitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Benzenedimalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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